molecular formula C12H26N4 B14417143 1,1'-(Dodecane-5,6-diylidene)dihydrazine CAS No. 87176-69-0

1,1'-(Dodecane-5,6-diylidene)dihydrazine

Cat. No.: B14417143
CAS No.: 87176-69-0
M. Wt: 226.36 g/mol
InChI Key: YTMGBNZQFVNYSW-UHFFFAOYSA-N
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Description

1,1’-(Dodecane-5,6-diylidene)dihydrazine is an organic compound with a unique structure characterized by a dodecane backbone with dihydrazine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Dodecane-5,6-diylidene)dihydrazine typically involves the reaction of dodecane derivatives with hydrazine. One common method is the condensation reaction between dodecanone and hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the dihydrazine linkage.

Industrial Production Methods

Industrial production of 1,1’-(Dodecane-5,6-diylidene)dihydrazine may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Dodecane-5,6-diylidene)dihydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the dihydrazine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of dodecanone derivatives.

    Reduction: Formation of dodecane-based amines.

    Substitution: Formation of various substituted dodecane derivatives.

Scientific Research Applications

1,1’-(Dodecane-5,6-diylidene)dihydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-5,6-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(Hexane-5,6-diylidene)dihydrazine
  • 1,1’-(Octane-5,6-diylidene)dihydrazine
  • 1,1’-(Decane-5,6-diylidene)dihydrazine

Uniqueness

1,1’-(Dodecane-5,6-diylidene)dihydrazine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

CAS No.

87176-69-0

Molecular Formula

C12H26N4

Molecular Weight

226.36 g/mol

IUPAC Name

5-hydrazinylidenedodecan-6-ylidenehydrazine

InChI

InChI=1S/C12H26N4/c1-3-5-7-8-10-12(16-14)11(15-13)9-6-4-2/h3-10,13-14H2,1-2H3

InChI Key

YTMGBNZQFVNYSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=NN)C(=NN)CCCC

Origin of Product

United States

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